molecular formula C8H17NO B2792378 (2S)-3-(Oxolan-2-yl)butan-2-amine CAS No. 2248220-46-2

(2S)-3-(Oxolan-2-yl)butan-2-amine

Cat. No. B2792378
CAS RN: 2248220-46-2
M. Wt: 143.23
InChI Key: HZLADAYKQFHBQP-WTIBDHCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-(Oxolan-2-yl)butan-2-amine, also known as N-(2-Hydroxyethyl)-3-aminobutan-2-ol, is a chiral amine that has been extensively studied in the field of organic chemistry. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds.

Mechanism of Action

The mechanism of action of (2S)-3-(Oxolan-2-yl)butan-2-amine is not well understood. However, it is believed that this compound acts as a chiral building block in the synthesis of various pharmaceuticals and biologically active compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that this compound may have potential applications in the treatment of various diseases and disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2S)-3-(Oxolan-2-yl)butan-2-amine in lab experiments is its chiral nature. This compound can be used as a chiral building block in the synthesis of various pharmaceuticals and biologically active compounds. However, one of the limitations of using this compound in lab experiments is its high cost.

Future Directions

There are several future directions for the study of (2S)-3-(Oxolan-2-yl)butan-2-amine. One of the main directions is the development of new and more efficient synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases and disorders. Finally, there is a need for the development of more cost-effective methods for the synthesis of this compound to make it more accessible for lab experiments.
Conclusion:
In conclusion, this compound is a chiral amine that has potential applications in the synthesis of various pharmaceuticals and biologically active compounds. The synthesis of this compound can be achieved through various methods, and it has been extensively studied for its potential applications in the treatment of various diseases and disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of organic chemistry.

Synthesis Methods

The synthesis of (2S)-3-(Oxolan-2-yl)butan-2-amine can be achieved through various methods. One of the most commonly used methods is the reductive amination of 3-aminobutan-2-one with ethylene oxide. This method involves the reaction of 3-aminobutan-2-one with ethylene oxide in the presence of a reducing agent such as sodium cyanoborohydride to yield this compound. Other methods include the reductive amination of 3-oxobutanal with ethylene glycol and the reductive amination of 3-aminobutanal with ethylene oxide.

Scientific Research Applications

(2S)-3-(Oxolan-2-yl)butan-2-amine has been extensively studied for its potential applications in the synthesis of various pharmaceuticals and biologically active compounds. It has been used as an intermediate in the synthesis of beta-lactam antibiotics, antihistamines, and antitumor agents. Additionally, this compound has been used as a chiral building block in the synthesis of chiral ligands and catalysts.

properties

IUPAC Name

(2S)-3-(oxolan-2-yl)butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-6(7(2)9)8-4-3-5-10-8/h6-8H,3-5,9H2,1-2H3/t6?,7-,8?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLADAYKQFHBQP-WTIBDHCWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(C)C1CCCO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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